

Role of N-acylglycines in cellular signaling and metabolism

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An In-depth Technical Guide to the Role of N-acylglycines in Cellular Signaling and Metabolism

Introduction

N-acyl amino acids (NAAs), and specifically N-acylglycines (NAGs), are a burgeoning class of endogenous lipid signaling molecules.[1] Structurally, they consist of a fatty acid joined to a glycine molecule via an amide bond.[1][2] These compounds are chemically related to the better-known endocannabinoids and are gaining significant recognition for their diverse physiological roles, from metabolic regulation to neurotransmission.[1][3] Elevated levels of short-chain N-acylglycines can serve as biomarkers for certain inborn errors of metabolism.[2][4] This guide provides a comprehensive technical overview of the biosynthesis, degradation, and multifaceted functions of N-acylglycines, presenting key quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Biosynthesis and Degradation of N-acylglycines

The cellular concentrations of N-acylglycines are meticulously controlled by a balance between their synthesis and breakdown.[1] Several enzymatic pathways contribute to their formation and degradation, ensuring precise regulation of their signaling activities.

Key Biosynthetic Pathways

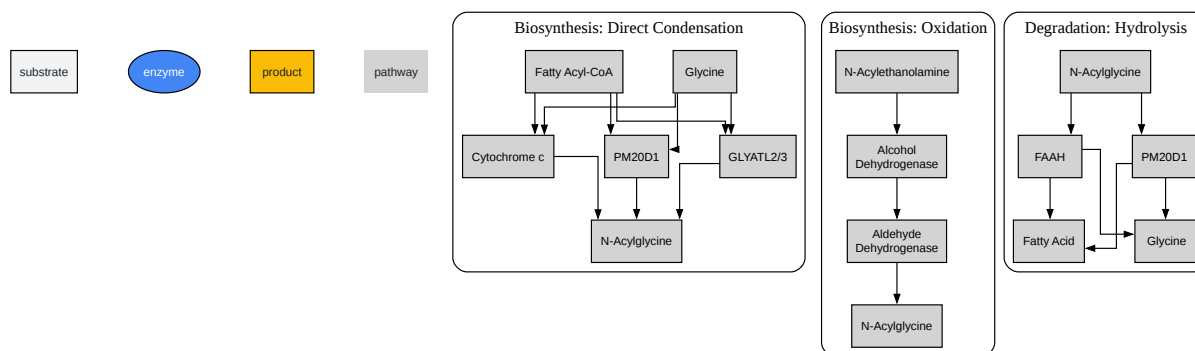
Two principal pathways for the biosynthesis of N-acylglycines have been identified:

- **Direct Condensation:** This primary pathway involves the direct conjugation of a fatty acid, typically activated as an acyl-CoA ester, with a glycine molecule.[\[2\]](#)[\[3\]](#)[\[5\]](#) This reaction is catalyzed by several enzymes:
 - **Peptidase M20 domain containing 1 (PM20D1):** A secreted enzyme that can catalyze both the synthesis and hydrolysis of N-acyl amino acids.[\[6\]](#)[\[7\]](#) It is found in circulation and plays a role in regulating energy homeostasis.[\[1\]](#)[\[8\]](#)
 - **Glycine N-acyltransferase-like enzymes (GLYATL):** Enzymes such as GLYATL2 and GLYATL3 are responsible for forming amide bonds between medium- and long-chain acyl-CoAs and glycine.[\[1\]](#)[\[9\]](#) GLYATL3, in particular, has been identified as a key enzyme for long-chain N-acylglycine production in cells.[\[10\]](#)[\[11\]](#)
 - **Cytochrome c:** This mitochondrial protein can catalyze the H₂O₂-dependent formation of N-acylglycines from the corresponding acyl-CoA and glycine.[\[2\]](#)[\[9\]](#)
- **Oxidation of N-acylethanolamines:** An alternative route involves the sequential oxidation of N-acylethanolamines (like anandamide). This process is carried out by alcohol dehydrogenase and aldehyde dehydrogenase to yield the corresponding N-acylglycine.[\[5\]](#)[\[9\]](#)[\[10\]](#)

Key Degradative Pathways

The primary mechanism for N-acylglycine degradation is hydrolysis, which breaks the amide bond to release the constituent fatty acid and glycine.

- **Fatty Acid Amide Hydrolase (FAAH):** This intracellular enzyme is a key player in the degradation of various fatty acid amides, including N-acylglycines.[\[2\]](#)[\[8\]](#)
- **Peptidase M20 domain containing 1 (PM20D1):** In addition to its synthetic role, PM20D1 also functions as a hydrolase, contributing to the breakdown of N-acylglycines in the extracellular space.[\[8\]](#)



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Biosynthesis and degradation pathways of N-acylglycines.

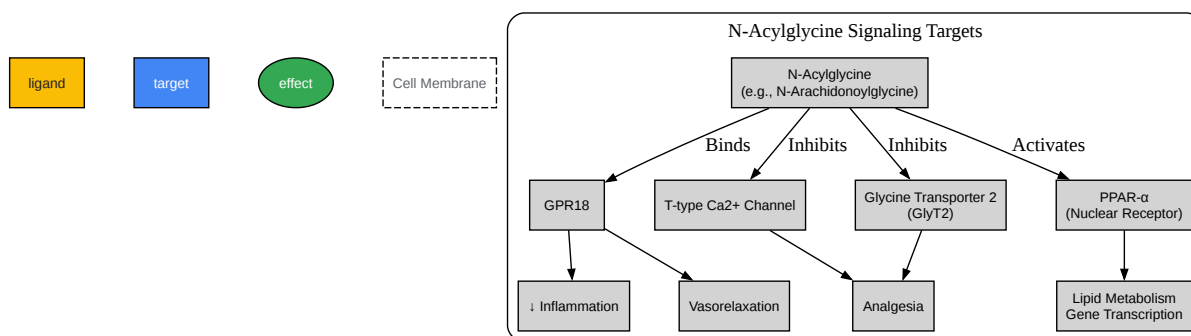
Role of N-acylglycines in Cellular Signaling

N-acylglycines exert their biological effects by interacting with various molecular targets, leading to a wide range of physiological responses.[1]

- **G Protein-Coupled Receptors (GPCRs):** N-arachidonoylglycine, one of the most studied NAGs, is reported to bind to the orphan GPCR, GPR18, although this interaction remains a subject of debate.[2]
- **Ion Channels:** N-arachidonoylglycine has been shown to inhibit high-voltage-activated T-type calcium channels, contributing to its analgesic effects.[2][9] N-palmitoylglycine may also play a role in sensory signaling through its interaction with the transient receptor potential channel 5 (TRPC5).[2]

- **Transporters:** Certain N-acylglycines, and their synthetic analogs, are potent and selective inhibitors of the glycine transporter 2 (GlyT2).[9][12] By inhibiting glycine reuptake in the spinal cord, these molecules enhance inhibitory neurotransmission, a promising strategy for treating chronic pain.[12][13]
- **Nuclear Receptors:** N-oleoylglycine can activate the peroxisome proliferator-activated receptor α (PPAR- α), a key regulator of lipid metabolism.[9]

The diverse signaling functions of N-acylglycines include anti-inflammatory activity, analgesia, vasorelaxation, and modulation of neuronal electrical signaling.[2]



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Key molecular targets and signaling outcomes of N-acylglycines.

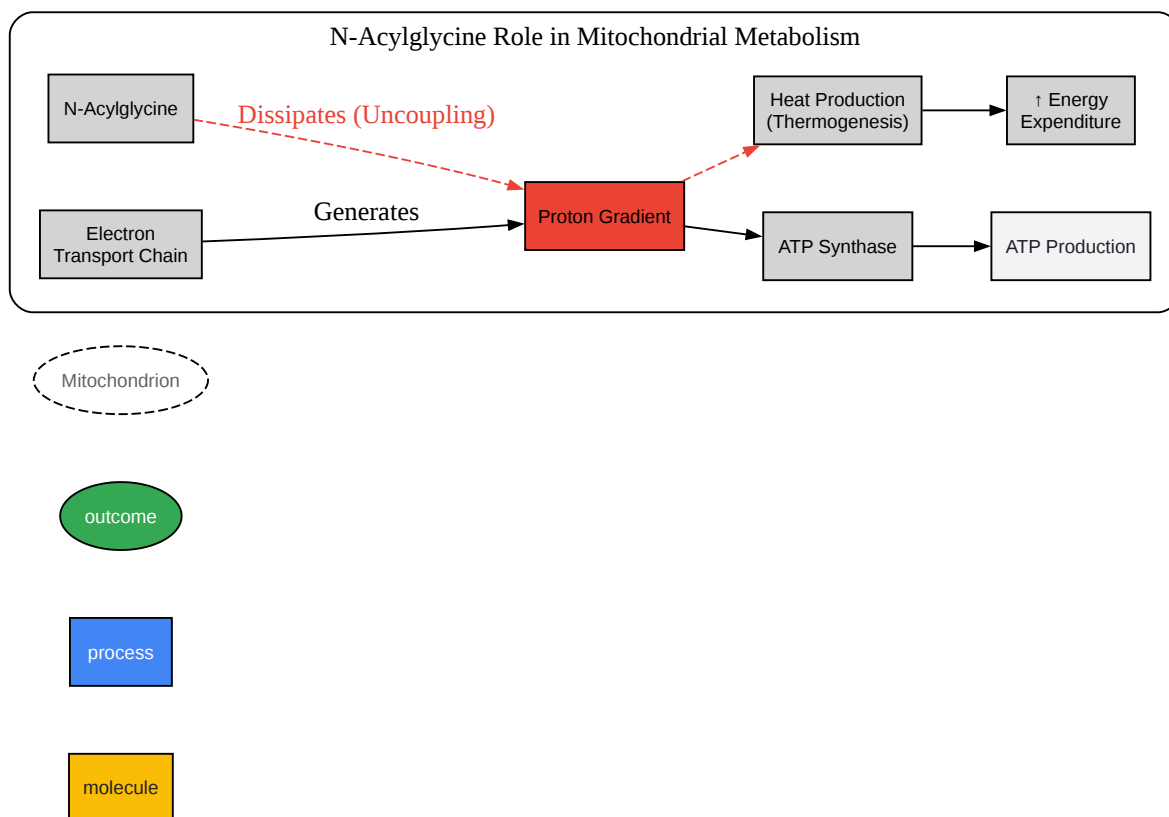
Role of N-acylglycines in Metabolism

N-acylglycines are critical regulators of systemic energy metabolism, primarily through their effects on mitochondrial function.

- **Mitochondrial Uncoupling:** Certain N-acyl amino acids can directly bind to mitochondria and function as endogenous uncouplers of respiration, independent of the well-known uncoupling

protein 1 (UCP1).[6][7] This process dissipates the proton gradient across the inner mitochondrial membrane, releasing energy as heat rather than ATP, thereby increasing energy expenditure.[7] While this uncoupling is a potential mechanism to combat obesity, some studies suggest that N-acyl amino acids may also have adverse effects, such as compromising ATP-linked respiration in human adipocytes.[14]

- **Energy Homeostasis:** The enzyme PM20D1, which regulates circulating NAG levels, is closely linked to energy balance.[8] Mice with elevated circulating PM20D1 and consequently higher N-acyl amino acid levels show increased respiration.[7] Conversely, ablation of PM20D1 leads to metabolic dysfunction, including glucose intolerance.[8] Administration of N-acyl amino acids to mice has been shown to improve glucose homeostasis and increase energy expenditure.[7]
- **Biomarkers for Metabolic Disease:** The analysis of urinary acylglycines is a crucial tool for diagnosing inborn errors of metabolism, particularly mitochondrial fatty acid β -oxidation disorders and organic acidemias.[15][16][17][18] In these conditions, specific acyl-CoA esters accumulate and are conjugated with glycine, leading to elevated urinary excretion of the corresponding N-acylglycines.[3]



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Mechanism of N-acylglycine-induced mitochondrial uncoupling.

Quantitative Data

The following tables summarize key quantitative data related to N-acylglycine analysis and function.

Table 1: Performance of N-acylglycine Quantification Assays

This table outlines the performance parameters for analytical methods used to quantify N-acetylglycines in biological samples.[15]

Parameter	UPLC-MS/MS	HPLC-MS/MS	GC-MS
Linearity Range	0.005 - 25.0 μ M[19] [20]	Varies by analyte	Varies by analyte
Limit of Detection (LOD)	S/N > 3[20]	Varies by analyte	Varies by analyte
Limit of Quantification (LOQ)	S/N > 10[15]	Varies by analyte	Varies by analyte
Precision (%RSD)	< 15%[15]	< 20%[5]	Varies by analyte
Accuracy (%Bias)	\pm 15%[15]	\pm 20%[5]	Varies by analyte
Sample Type	Urine, Plasma, Dried Blood Spots[15][19]	Brain, Plasma[5]	Urine[16]

Data compiled from multiple sources, specific values may vary based on the analyte and laboratory protocol.[5][15][16][19][20]

Table 2: N-acyl Amino Acid Hydrolase Activity in Mouse Tissues

This table shows the enzymatic activity of PM20D1 and a second, PM20D1-independent enzyme (later identified as FAAH) in hydrolyzing different N-acyl amino acid substrates in various mouse tissues.[8][21]

Tissue	C20:4-Phe Hydrolysis (nmol/min/mg)	C20:4-Gly Hydrolysis (nmol/min/mg)
Liver	~1.0	~0.10 (PM20D1-independent)
Brain	Moderate	~0.03 (PM20D1-independent)
Lung	~0.01	Not specified

Note: In PM20D1-KO tissues, hydrolysis of C20:4-Phe was abolished (>99% reduction), while residual activity for C20:4-Gly remained in the brain and liver, indicating the presence of another hydrolase.[8][21]

Table 3: Estimated Cellular Concentrations of N-fatty Acylglycines

This table provides estimated concentrations of specific N-acylglycines in different cellular or tissue contexts.[2]

N-Acylglycine	System	Estimated Concentration
N-oleoylglycine	N ₁₈ TG ₂ neuroblastoma cells	60 ± 40 µM
N-palmitoylglycine	N ₁₈ TG ₂ neuroblastoma cells	12 ± 2 µM
N-arachidonoylglycine	Rat spinal cord cells	~100 nM

Note: These values are estimates derived from measurements reported as pmol/10⁷ cells or pmol/gram of tissue and involve several assumptions for conversion to molarity.[2]

Experimental Protocols

Detailed and validated methodologies are essential for the accurate study of N-acylglycines.

Protocol 1: Quantification of N-acylglycines in Biological Matrices by UPLC-MS/MS

This protocol describes a robust method for analyzing N-acylglycines in urine and plasma, adapted from established clinical and research methodologies.[3][18][22]

1. Sample Preparation

- Urine Samples:
 - Thaw samples at room temperature and vortex for 10 seconds.
 - Centrifuge at 4000 x g for 5 minutes to pellet debris.

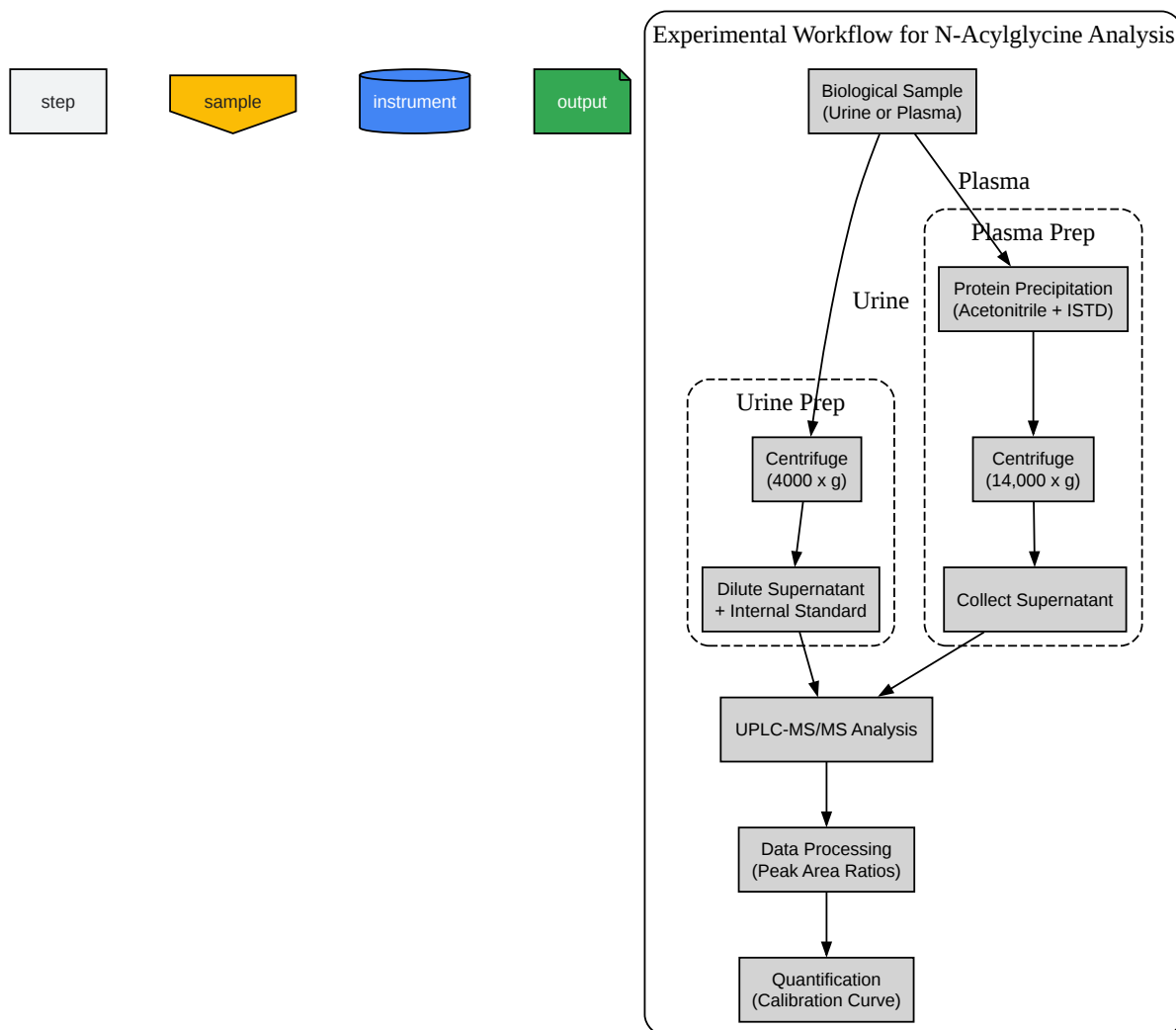
- In a clean microcentrifuge tube, combine 50 μ L of the urine supernatant with 450 μ L of the internal standard working solution (e.g., n-Octanoylglycine-d2 in 50% methanol/water).[\[3\]](#)
- Vortex for 10 seconds and transfer to an autosampler vial for analysis.[\[3\]](#)
- Plasma Samples:
 - Thaw plasma samples on ice and vortex for 10 seconds.
 - In a clean microcentrifuge tube, add 50 μ L of plasma.
 - Add 200 μ L of ice-cold acetonitrile containing the internal standard to precipitate proteins.
[\[3\]](#)
 - Vortex vigorously for 30 seconds.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Carefully transfer the supernatant to an autosampler vial for analysis.[\[3\]](#)

2. UPLC-MS/MS Analysis

- Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.[\[15\]](#)
[\[18\]](#)
- Column: A reverse-phase column (e.g., C18) suitable for lipid analysis.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: Typically 0.3-0.5 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometry System: A tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.[\[3\]](#)
- Ionization: Electrospray Ionization (ESI), typically in positive or negative mode depending on the specific analytes and derivatization.

3. Data Acquisition and Quantification

- Data is acquired using the instrument's software.
- Quantification is based on the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.[\[3\]](#)
- Calibration curves are generated by plotting the peak area ratios against the known concentrations of prepared standards, using a linear regression model (often with 1/x weighting).[\[3\]](#)



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Workflow for the quantification of N-acylglycines by UPLC-MS/MS.

Conclusion

N-acylglycines are a versatile class of lipid signaling molecules with profound and pleiotropic effects on cellular signaling and metabolism.[1][8] Their roles in regulating energy expenditure, glucose homeostasis, inflammation, and pain perception highlight their significance in human health.[2][7] The enzymes that control their synthesis and degradation, such as PM20D1 and FAAH, represent attractive targets for the development of novel therapeutics for metabolic disorders and chronic pain.[8][23] As analytical techniques continue to improve, further research will undoubtedly uncover new functions and regulatory mechanisms for this fascinating and underexplored family of biomolecules.[2][24]

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